molecular formula C22H20BrN3O B405685 4-BROMO-N'-{2,2-DIMETHYL-1H,2H-BENZO[F]ISOQUINOLIN-4-YL}BENZOHYDRAZIDE

4-BROMO-N'-{2,2-DIMETHYL-1H,2H-BENZO[F]ISOQUINOLIN-4-YL}BENZOHYDRAZIDE

Cat. No.: B405685
M. Wt: 422.3g/mol
InChI Key: GOBODBJPUZKVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide is a complex organic compound that features a bromine atom, a benzohydrazide group, and a dihydrobenzoisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzohydrazide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1,2-dimethoxybenzene
  • 4-hydroxy-2-quinolone
  • 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline

Uniqueness

4-bromo-N’-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)benzohydrazide is unique due to its combination of a bromine atom, a benzohydrazide group, and a dihydrobenzoisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H20BrN3O

Molecular Weight

422.3g/mol

IUPAC Name

4-bromo-N'-(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)benzohydrazide

InChI

InChI=1S/C22H20BrN3O/c1-22(2)13-19-17-6-4-3-5-14(17)9-12-18(19)20(24-22)25-26-21(27)15-7-10-16(23)11-8-15/h3-12H,13H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

GOBODBJPUZKVPJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)NNC(=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)NNC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.